2,4,6-Trimethylbenzoic acid
Overview
Description
2,4,6-Trimethylbenzoic acid is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. It is characterized by three methyl groups attached to the benzene ring at positions 2, 4, and 6. It appears as a white to almost white crystalline powder and is commonly used as a precursor in organic synthesis .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with carbon dioxide in the presence of aluminum trichloride as a catalyst. .
Acylation with Chloroacetyl Chloride: Another method involves the acylation of mesitylene with chloroacetyl chloride, followed by a haloform reaction with sodium hypochlorite and subsequent hydrolysis.
Industrial Production Methods:
- The industrial production of this compound typically involves the acylation of mesitylene with carbon dioxide under the catalysis of aluminum trichloride, followed by hydrolysis . This method is favored due to its simplicity and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and aldehydes.
Substitution: Products include halogenated or nitrated derivatives of this compound
Mechanism of Action
Target of Action
2,4,6-Trimethylbenzoic acid, also known as mesitylenic acid , is an organic compoundIt’s known that it can participate in esterification and acylation reactions .
Mode of Action
As a carboxylic acid, it can donate a proton (H+) to an acceptor, acting as a Bronsted acid . This property allows it to participate in various chemical reactions, including esterification and acylation .
Pharmacokinetics
Its solubility in common organic solvents like alcohol, ether, and dichloromethane suggests that it may have good bioavailability.
Result of Action
It’s known to be used as an intermediate in the synthesis of dyes, pesticides, pharmaceuticals, and photoinitiators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . It’s also important to avoid contact with oxidizing agents and flammable materials .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions
Cellular Effects
It has been noted that it has certain toxicity and irritability, which may cause damage to the skin, eyes, and respiratory tract .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 152-155 °C (lit.) .
Dosage Effects in Animal Models
It has been reported that it has a certain level of toxicity, with an LD50 of 562 mg/kg in mice via intraperitoneal injection .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Scientific Research Applications
2,4,6-Trimethylbenzoic acid has diverse applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Benzoic Acid: Unlike 2,4,6-trimethylbenzoic acid, benzoic acid lacks the three methyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
2,4,6-Trimethylphenol: This compound has a hydroxyl group instead of a carboxyl group, leading to different reactivity and applications.
2,4,6-Trimethylbenzaldehyde: This compound has an aldehyde group instead of a carboxyl group, affecting its reactivity and use in organic synthesis
Uniqueness: this compound is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
2,4,6-trimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFIRKXTFQCCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048200 | |
Record name | 2,4,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-63-7 | |
Record name | 2,4,6-Trimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitylenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesitoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesitoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2,4,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MESITYLENE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU2HG6787 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-trimethylbenzoic acid?
A1: this compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 31P NMR, and IR spectroscopy. [, , , ]
Q3: What is the crystal structure of this compound?
A3: The crystal structure of this compound has been determined by X-ray diffraction and reveals a dimeric structure in the solid state, held together by hydrogen bonding. [, ]
Q4: How does the presence of this compound influence the aggregation of transition metal benzoates?
A5: Research indicates that this compound plays a role in controlling the aggregation of transition metal benzoates, leading to the formation of distinct coordination polymers, including helical structures and railroad-like arrangements. []
Q5: Can this compound be used as a reagent in organic synthesis?
A7: Yes, this compound has been utilized in synthetic organic chemistry. One notable application is its use in the synthesis of substituted benzophenones via a direct condensation reaction with benzene in the presence of aluminium chloride. []
Q6: What role does this compound play in alkoxycarbonylation reactions?
A8: Derivatives of this compound, specifically its carbonate anhydrides, have been successfully employed as alkoxycarbonyl sources in rhodium-catalyzed C(2)-alkoxycarbonylation reactions of indoles, offering a CO-free route to indole-2-carboxylic esters. []
Q7: How does this compound contribute to the preparation of supported propene polymerization catalysts?
A9: Studies have demonstrated that dibutyl butylphosphonate adducts with magnesium dialkyl complexes, derived from this compound esters, can be used to generate highly active supported propene polymerization catalysts. These catalysts exhibit desirable properties, including high activity, improved particle size distribution, and good stereospecificity. []
Q8: What types of metal complexes can this compound form?
A10: this compound acts as a ligand in coordination chemistry, forming complexes with various metal ions, including terbium, cadmium, manganese, cobalt, and zinc. [, , , , , , ]
Q9: What is the coordination mode of this compound in its metal complexes?
A11: In its metal complexes, this compound typically coordinates to metal ions through its carboxylate group, acting as a monodentate or a bridging ligand. [, , ]
Q10: Are there examples of polymeric structures formed by this compound-based metal complexes?
A12: Yes, this compound-based metal complexes can assemble into polymeric structures. For instance, one-dimensional chain cadmium and cobalt coordination polymers have been synthesized and characterized. [, , ]
Q11: How is this compound used in environmental analysis?
A13: The presence of this compound in environmental samples can serve as an indicator of the microbial degradation of jet fuel contaminants, particularly alkylbenzenes. []
Q12: What analytical methods are used to detect and quantify this compound?
A14: Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), can be employed to identify and quantify this compound in complex mixtures. []
Q13: Has this compound been investigated for its luminescent properties?
A15: Yes, lanthanide complexes incorporating this compound as a ligand have been explored for their luminescent behavior, particularly in the context of europium complexes exhibiting characteristic red luminescence. [, , ]
Q14: Are there studies investigating the influence of microwaves on reactions involving this compound?
A17: Yes, the impact of microwave irradiation on the kinetics of the acid-catalyzed esterification of this compound with 2-propanol has been studied, revealing the potential for accelerating reaction rates. []
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